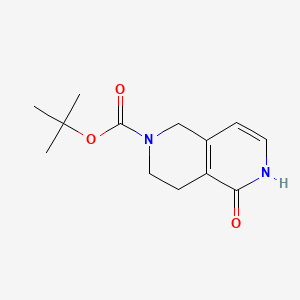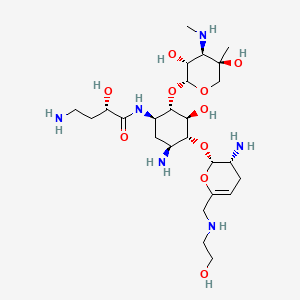
プラゾミシン
説明
プラゾミシンは、多剤耐性細菌感染症に対抗するために開発された次世代のアミノグリコシド系抗生物質です。 特に、アミノグリコシド修飾酵素、拡張スペクトルβ-ラクタマーゼ、およびカルバペネマーゼを産生する腸内細菌科に対して有効です 。 プラゾミシンは、2018年に米国食品医薬品局によって、腎盂腎炎を含む複雑な尿路感染症の治療薬として承認されました .
科学的研究の応用
Plazomicin has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and modification of aminoglycosides.
Biology: Plazomicin is used to investigate the mechanisms of bacterial resistance and the efficacy of new antibiotics.
作用機序
プラゾミシンは、細菌の30Sリボソームサブユニットに結合することにより、タンパク質合成を阻害することで抗菌効果を発揮します。 この結合は、mRNA翻訳の忠実性に干渉し、欠陥タンパク質の生成をもたらし、最終的に細菌細胞の死をもたらします 。 プラゾミシンは、細菌における一般的な耐性機構であるアミノグリコシド修飾酵素を回避するように設計されています .
生化学分析
Biochemical Properties
Plazomicin displays potent in vitro activity against Enterobacteriaceae, including both extended-spectrum β-lactamase-producing and carbapenem-resistant isolates . Plazomicin’s enhanced Enterobacteriaceae activity is due to its stability to commonly encountered aminoglycoside-modifying enzymes that compromise the activity of traditional aminoglycosides .
Cellular Effects
Plazomicin binds to the 16S rRNA at the aminoacyl-tRNA site (A-site) of the 30S ribosomal subunit, interfering with protein translation . This interaction affects the function of the cell by disrupting protein synthesis, which is essential for cell growth and replication .
Molecular Mechanism
The structural data reveal that plazomicin exclusively binds to the 16S ribosomal A site, where it likely interferes with the fidelity of mRNA translation . The unique extensions to the core aminoglycoside scaffold incorporated into the structure of plazomicin do not interfere with ribosome binding .
Metabolic Pathways
Plazomicin resistance in Enterobacteriaceae is via modification of the ribosomal binding site due to expression of 16S rRNA methyltransferases . This suggests that plazomicin is involved in metabolic pathways related to protein synthesis and RNA methylation .
Subcellular Localization
As an aminoglycoside, plazomicin is expected to localize in the cytoplasm where the ribosomes are located. This is because it binds to the 16S rRNA of the 30S ribosomal subunit, which is located in the cytoplasm .
準備方法
プラゾミシンは、アミノグリコシド系抗生物質であるシソミシンから合成されます。調製には、いくつかの手順が含まれます。
アリルアミノ基の保護: シソミシンを原料として使用し、アリルアミノ基をHONB-PNZを使用して保護します。
シリル化: 保護された化合物をヘキサメチルジシラザンと反応させて、完全に保護されたシリル化された化合物を生成します。
アシル化: シリル化された化合物を活性エステルでアシル化します。
選択的脱保護: 保護基PNZを選択的に除去します。
縮合: 化合物をtert-ブチルジメチルシリル保護された2-ヒドロキシアセトアルデヒドと縮合します。
還元および脱保護: 化合物を還元して脱保護した後、樹脂カラムを使用して分離して最終生成物を得ます.
化学反応の分析
プラゾミシンは、いくつかのタイプの化学反応を起こします。
酸化: プラゾミシンは、特定の条件下で酸化される可能性がありますが、これはアミノグリコシドでは一般的な反応ではありません。
還元: 還元反応は、その合成中に、特に活性化合物を得るための最終段階で使用できます。
科学研究における用途
プラゾミシンは、科学研究でいくつかの用途があります。
化学: アミノグリコシドの合成と修飾を研究するためのモデル化合物として使用されます。
生物学: プラゾミシンは、細菌耐性のメカニズムと新しい抗生物質の有効性を調査するために使用されます。
類似化合物との比較
プラゾミシンは、ゲンタマイシン、トブラマイシン、アミカシンなどの他のアミノグリコシドと比較されます。
ゲンタマイシン: プラゾミシンは、ゲンタマイシンと比較して、多剤耐性細菌に対するより幅広い活性スペクトルを持っています。
トブラマイシン: プラゾミシンは、アミノグリコシド修飾酵素を産生する細菌に対してより有効です。
プラゾミシンは、ヒドロキシルアミノ酪酸やヒドロキシエチル基などの独自の修飾を施されているため、耐性菌株に対する有効性が高まります .
特性
IUPAC Name |
(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[[(2S,3R)-3-amino-6-[(2-hydroxyethylamino)methyl]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48N6O10/c1-25(37)11-38-24(18(35)21(25)29-2)41-20-15(31-22(36)16(33)5-6-26)9-14(28)19(17(20)34)40-23-13(27)4-3-12(39-23)10-30-7-8-32/h3,13-21,23-24,29-30,32-35,37H,4-11,26-28H2,1-2H3,(H,31,36)/t13-,14+,15-,16+,17+,18-,19-,20+,21-,23-,24-,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDYFVUFSPQPPV-PEXOCOHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CNCCO)N)N)NC(=O)C(CCN)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CNCCO)N)N)NC(=O)[C@H](CCN)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48N6O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031303 | |
| Record name | Plazomicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Plazomicin exerts a bactericidal action against susceptible bacteria by binding to bacterial 30S ribosomal subunit. Aminoglycosides typically bind to the ribosomal aminoacyl-tRNA site (A-site) and induce a conformational change to further facilitate the binding between the rRNA and the antibiotic. This leads to codon misreading and mistranslation of mRNA during bacterial protein synthesis. Plazomicin demonstrates potency against _Enterobacteriaceae_, including species with multidrug-resistant phenotypes such as carbapenemase-producing bacteria and isolates with resistance to all other aminoglycosides. Its antibacterial activity is not inhibited by aminoglycoside modifying enzymes (AMEs) produced by bacteria, such as acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs). Plazomicin was shown to be effective against _Enterobacteriaceae_ in presence of some beta-lactamases. In clinical settings and _in vivo_, bacteria shown to be susceptible toward plazomicin include _Escherichia_ _coli_, _Klebsiella pneumoniae_, _Proteus mirabilis_, and _Enterobacter cloacae_. Other aerobic bacteria that may be affected by plazomicin are _Citrobacter freundii_, _Citrobacter koseri_, _Enterobacter aerogenes_, _Klebsiella oxytoca_, _Morganella morganii_, _Proteus vulgaris_, _Providencia stuartii_, and _Serratia marcescens_. | |
| Record name | Plazomicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12615 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1154757-24-0 | |
| Record name | Plazomicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1154757-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Plazomicin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1154757240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Plazomicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12615 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Plazomicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PLAZOMICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYO9XZ250J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Plazomicin is a next-generation aminoglycoside that binds to the bacterial 30S ribosomal subunit, similar to other aminoglycosides. [] This binding inhibits protein synthesis in a concentration-dependent manner, leading to bacterial cell death. []
A: While the provided abstracts do not explicitly state the molecular formula and weight of plazomicin, they highlight its structural derivation from sisomicin. [, ] Chemical modifications include a hydroxy-aminobutyric acid substituent at position 1 and a hydroxyethyl substituent at position 6′. [, ] Researchers seeking detailed structural information can refer to chemical databases or publications focused on plazomicin's chemical synthesis.
A: The specific structural modifications in plazomicin, namely the addition of a hydroxy-aminobutyric acid at position 1 and a hydroxyethyl group at position 6′, are crucial for its resistance to modification by many aminoglycoside-modifying enzymes. [, ] These modifications sterically hinder the enzymes from accessing the usual sites of modification on the aminoglycoside molecule, rendering them ineffective.
A: Plazomicin is primarily eliminated unchanged by the kidneys. [] Studies utilizing radiolabeled plazomicin in healthy volunteers demonstrated that the majority of the administered dose was recovered in urine, with negligible amounts detected in feces. []
A: Plazomicin clearance is reduced in patients with renal impairment. [, ] Studies have shown that total clearance declines with decreasing renal function, leading to higher plazomicin exposure in patients with moderate and severe renal impairment compared to those with normal renal function. [, ] This highlights the importance of dosage adjustments based on renal function.
A: While plazomicin demonstrates in vitro inhibition of OCT2, MATE1, and MATE2-K transporters, a clinical study showed no clinically significant drug-drug interaction when plazomicin was co-administered with metformin, a substrate for these transporters. [] This suggests that the in vitro inhibition does not translate into a clinically relevant interaction in vivo, at least with single doses of plazomicin.
A: Plazomicin has been shown to be non-inferior to meropenem in treating cUTIs, including acute pyelonephritis, in a large phase III clinical trial. [, ] The trial demonstrated comparable microbiological and clinical cure rates between plazomicin and meropenem. [] Furthermore, plazomicin exhibited a lower rate of microbiological recurrence and clinical relapse at later follow-up visits. []
A: One study highlighted plazomicin's efficacy in an immunocompetent murine septicemia model. [] Plazomicin monotherapy improved survival in mice infected with various Enterobacteriaceae isolates, particularly those with plazomicin MICs ≤4 mg/liter. [] This model provides evidence for plazomicin's potential in treating systemic infections.
A: The primary mechanism of resistance to plazomicin is the presence of 16S rRNA methyltransferases. [, , , , , ] These enzymes modify the ribosome itself, preventing plazomicin binding and rendering it ineffective. This resistance mechanism confers cross-resistance to other aminoglycosides as well.
A: Studies employed various susceptibility testing methods including broth microdilution, Etest, and disk diffusion. [, , , , , , ] Researchers compared the performance of these methods, highlighting that while generally reliable, discrepancies in categorization were observed, particularly for certain species like Proteus mirabilis. []
A: Yes, studies have explored the efficacy of beta-lactam combinations, such as meropenem plus amikacin or plazomicin, against VIM-producing CRE. [] These combinations demonstrated rapid and sustained bactericidal activity in time-kill assays. [] Further research is necessary to define the optimal role of these beta-lactam combinations compared to plazomicin in treating CRE infections.
A: The increasing prevalence of multidrug-resistant Gram-negative bacteria, particularly those resistant to existing aminoglycosides, prompted the development of plazomicin. [, , ] The goal was to create a next-generation aminoglycoside capable of overcoming the most common mechanisms of aminoglycoside resistance.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



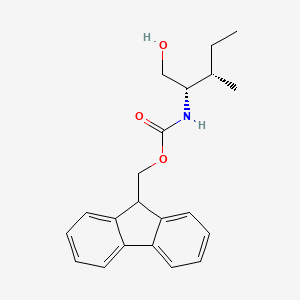
![Dibenzo[a,i]pyrene-d14](/img/structure/B589101.png)
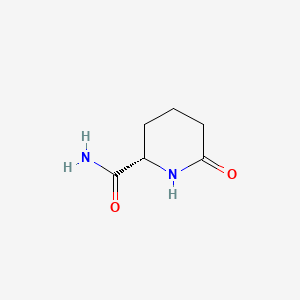
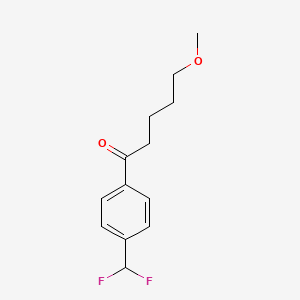

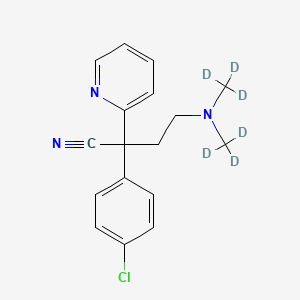
![1H-Isoxazolo[3,4-B]indole](/img/structure/B589115.png)
